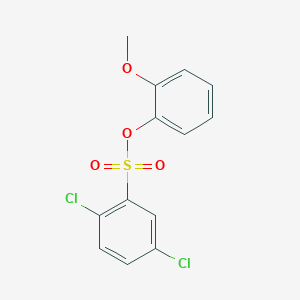
2-Methoxyphenyl 2,5-dichlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyphenyl 2,5-dichlorobenzenesulfonate is a chemical compound used in scientific research for its ability to modulate the activity of certain proteins. It is commonly referred to as MDPB and is synthesized using a multi-step process.
Wirkmechanismus
MDPB works by binding to the regulatory domain of PKC, preventing its activation. This prevents the phosphorylation of certain proteins, which can lead to the prevention of cancer cell growth and the treatment of certain diseases.
Biochemische Und Physiologische Effekte
Studies have shown that MDPB can inhibit the growth of cancer cells and prevent the development of tumors. It has also been shown to have anti-inflammatory effects and can reduce the severity of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MDPB has several advantages for use in lab experiments. It is a potent inhibitor of PKC and can be used to study the role of this protein in disease development. However, MDPB is not without limitations. It has a short half-life and can be difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving MDPB. One area of interest is the development of more potent inhibitors of PKC. Another area of interest is the study of the role of PKC in disease development and the identification of novel therapeutic targets. Additionally, the use of MDPB in combination with other drugs may have synergistic effects and could lead to the development of more effective treatments for certain diseases.
Conclusion:
In conclusion, MDPB is a chemical compound used in scientific research for its ability to modulate the activity of certain proteins. It is synthesized using a multi-step process and has been shown to inhibit the activity of PKC, prevent cancer cell growth, and reduce the severity of certain diseases. While MDPB has several advantages for use in lab experiments, it is not without limitations. Future research directions include the development of more potent inhibitors of PKC and the study of novel therapeutic targets.
Synthesemethoden
The synthesis of MDPB involves multiple steps, starting with the reaction of 2-methoxyphenol with thionyl chloride to form 2-methoxyphenyl chloromethyl ether. This intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride to form MDPB.
Wissenschaftliche Forschungsanwendungen
MDPB has been used in scientific research as a tool to modulate the activity of certain proteins. It has been shown to inhibit the activity of protein kinase C (PKC) and prevent the phosphorylation of certain proteins. This inhibition has been linked to the prevention of cancer cell growth and the treatment of certain diseases.
Eigenschaften
CAS-Nummer |
88522-54-7 |
|---|---|
Produktname |
2-Methoxyphenyl 2,5-dichlorobenzenesulfonate |
Molekularformel |
C13H10Cl2O4S |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
(2-methoxyphenyl) 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C13H10Cl2O4S/c1-18-11-4-2-3-5-12(11)19-20(16,17)13-8-9(14)6-7-10(13)15/h2-8H,1H3 |
InChI-Schlüssel |
QWQPQKWMHXOUEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
COC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



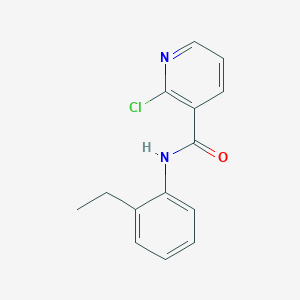
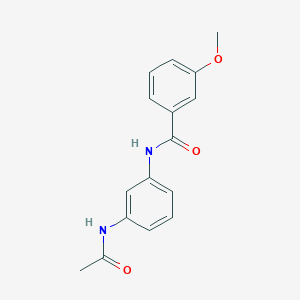
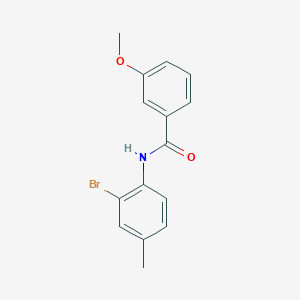
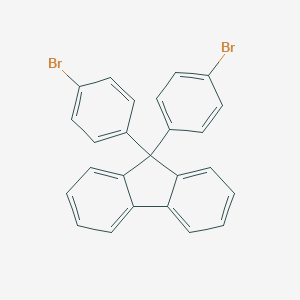
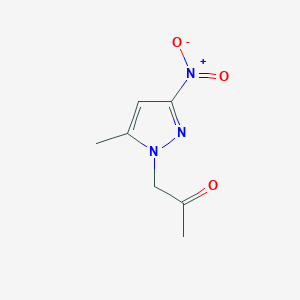
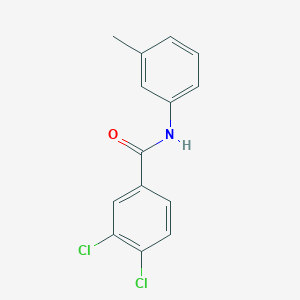
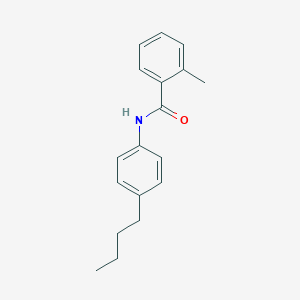
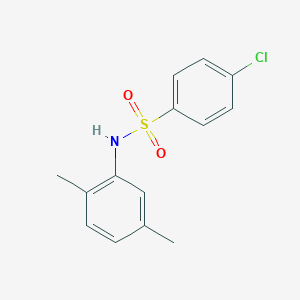
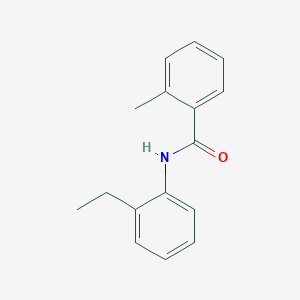
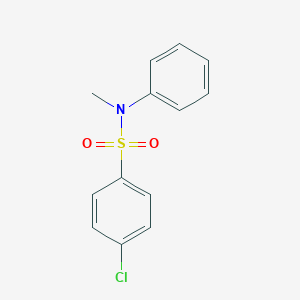
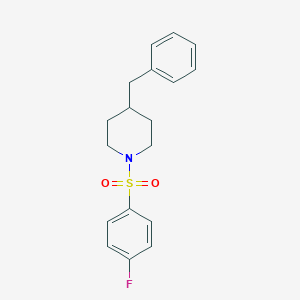
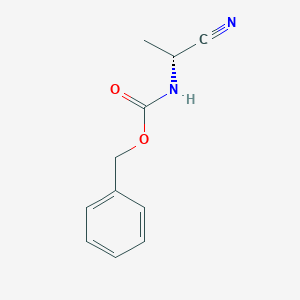
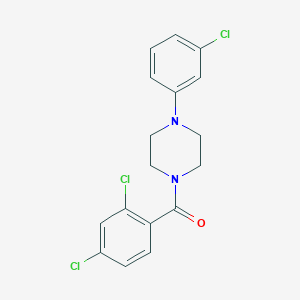
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)